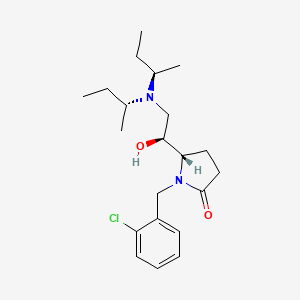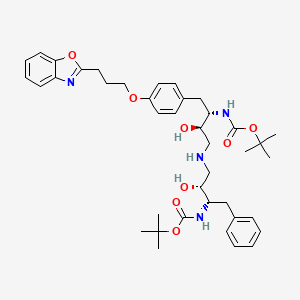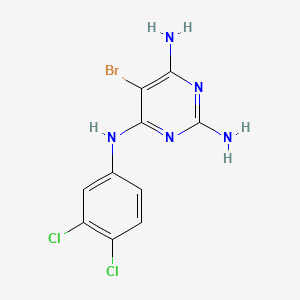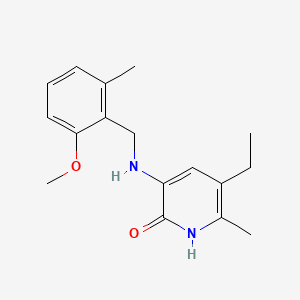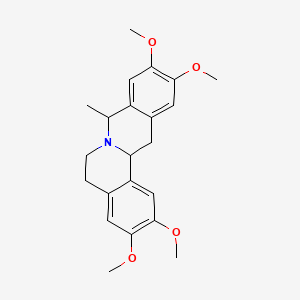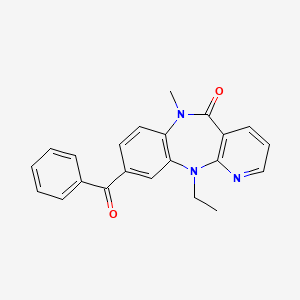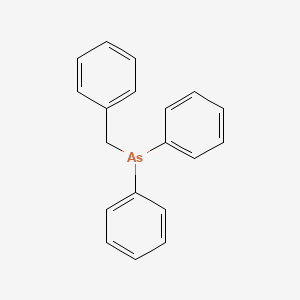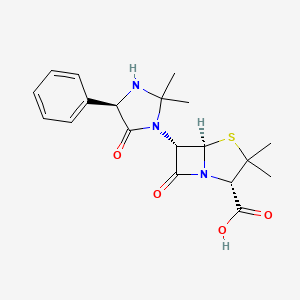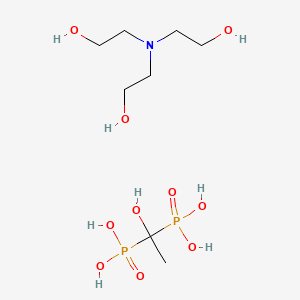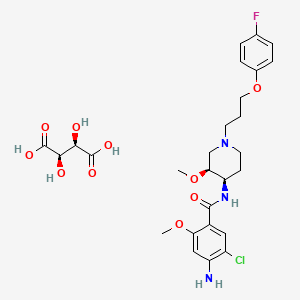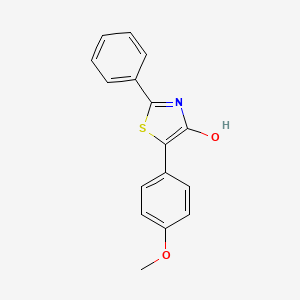
2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)- is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a pyrimidinone ring, an amino group, a bromine atom, and a unique oxathiolane ring with a hydroxymethyl substituent. The (2R-cis) configuration indicates the specific stereochemistry of the molecule, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)- typically involves multiple steps, including the formation of the pyrimidinone ring, the introduction of the amino and bromine substituents, and the construction of the oxathiolane ring. One common synthetic route is as follows:
Formation of Pyrimidinone Ring: The pyrimidinone ring can be synthesized through the condensation of a suitable β-keto ester with urea or thiourea under acidic or basic conditions.
Introduction of Amino and Bromine Substituents: The amino group can be introduced through nucleophilic substitution reactions, while the bromine atom can be added via halogenation reactions using bromine or N-bromosuccinimide.
Construction of Oxathiolane Ring: The oxathiolane ring can be formed through cyclization reactions involving a suitable diol and a sulfur-containing reagent, such as thionyl chloride or sulfur dichloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and green chemistry principles may be employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted pyrimidinones with various functional groups.
Aplicaciones Científicas De Investigación
2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, leading to the modulation of their activities. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with the replication of viral DNA by incorporating into the viral genome.
Comparación Con Compuestos Similares
Similar Compounds
- **2(1H)-Pyrimidinone, 4-amino-5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)-
- **2(1H)-Pyrimidinone, 4-amino-5-iodo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)-
- **2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)-
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)- lies in its specific combination of functional groups and stereochemistry, which can result in distinct chemical properties and biological activities. The presence of the bromine atom, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
145986-29-4 |
|---|---|
Fórmula molecular |
C8H10BrN3O3S |
Peso molecular |
308.15 g/mol |
Nombre IUPAC |
4-amino-5-bromo-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H10BrN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1 |
Clave InChI |
QDHJQKGCCKOBKX-NTSWFWBYSA-N |
SMILES isomérico |
C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)Br |
SMILES canónico |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


